2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate

Description

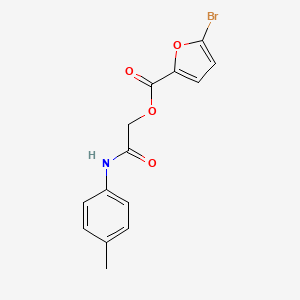

2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate is a synthetic organic compound characterized by a furan-2-carboxylate ester core substituted with a bromine atom at the 5-position. The structure also features a 2-oxoethylamide group linked to a p-tolyl (para-methylphenyl) moiety. The bromine atom and aromatic substituents likely influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for bioavailability and efficacy.

Properties

IUPAC Name |

[2-(4-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-9-2-4-10(5-3-9)16-13(17)8-19-14(18)11-6-7-12(15)20-11/h2-7H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUWZAXXZBRBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with p-toluidine in the presence of a coupling agent to form the amide intermediate. This intermediate is then subjected to oxidation to introduce the oxo group, resulting in the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substitution patterns on the aromatic rings, ester/amide linkages, and heterocyclic cores. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Influence :

- The furan core in the target compound offers a smaller aromatic system compared to benzofuran analogs (e.g., Ethyl 5-bromo-1-benzofuran-2-carboxylate). Benzofuran derivatives generally exhibit higher lipophilicity (logP ~3.1) due to extended conjugation, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Effects: The 5-bromo substituent increases molecular weight and lipophilicity across all analogs. Bromine’s electron-withdrawing nature may also influence electronic interactions in biological targets .

Ester vs. Amide Linkages :

- Ethyl esters (e.g., CAS 84102-69-2) are more prone to hydrolysis than amides, suggesting the target compound’s amide linkage may confer better metabolic stability .

The target compound’s amide group could modulate receptor binding compared to ester analogs.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

- Bromine substitution consistently lowers solubility across analogs, necessitating formulation strategies for drug delivery .

Toxicological Considerations

- Hepatotoxicity data for structurally related compounds (Table 4 in ) suggest that brominated aromatic compounds may require metabolic detoxification pathways. The p-tolyl group in the target compound could mitigate toxicity compared to unsubstituted phenyl analogs due to reduced electrophilicity .

Biological Activity

2-Oxo-2-(p-tolylamino)ethyl 5-bromofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromine atom and an ester functional group, along with a p-tolylamino moiety. Its structural formula can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 386277-18-5

- Molecular Formula : C13H12BrNO4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent bromination and esterification processes. The general synthetic route may include:

- Formation of the Furan Ring : Utilizing starting materials such as furfural derivatives.

- Bromination : Introducing the bromine atom at the 5-position of the furan ring.

- Amination and Esterification : Reacting with p-toluidine to form the p-tolylamino group and subsequently esterifying with ethyl bromoacetate.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.

- Anticancer Properties : Structural components may interact with cellular pathways associated with cancer cell proliferation.

Case Studies and Research Findings

-

Cyclooxygenase Inhibition :

- A study demonstrated that related compounds effectively inhibited COX enzymes, leading to reduced inflammatory responses in vitro.

- Antimicrobial Activity :

-

Molecular Docking Studies :

- Computational studies using molecular docking techniques indicated strong binding affinities to specific protein targets involved in cancer pathways, suggesting a mechanism of action for anticancer activity.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.